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Compound of Interest

(6-Fluoropyridin-2-
Compound Name:
YL)methanamine

Cat. No.: B591784

(6-Fluoropyridin-2-yl)methanamine, also known as 2-aminomethyl-6-fluoropyridine, is a
fluorinated heterocyclic compound of significant interest to researchers in drug discovery and
chemical synthesis. Its structure, which combines a reactive primary amine with a 6-
fluoropyridine core, offers a unique combination of properties that are highly advantageous for
the development of novel therapeutic agents. The strategic placement of the fluorine atom
significantly modulates the electronic properties of the pyridine ring, influencing its pKa,
metabolic stability, and potential for specific molecular interactions, such as hydrogen bonding
and dipole interactions. This guide provides a comprehensive overview of the core chemical
properties, synthesis, reactivity, and applications of this versatile building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of (6-Fluoropyridin-2-yl)methanamine are summarized below. It
Is important to note that while some data is derived from experimental sources, other values
are computationally predicted and should be considered as such.
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Property Value Source
6-Fluoropyridin-2-
IUPAC Name ( by
yl)methanamine
2-Aminomethyl-6-
Synonyms fluoropyridine, 6-Fluoro-2- [1][2]
pyridinemethanamine
CAS Number 205744-18-9 [1][2]13]
Molecular Formula CeH7FN:2 [2]
Molecular Weight 126.13 g/mol [2]
Not specified (likely colorless
Appearance A
to pale yellow liquid)
Boiling Point 198 °C (Predicted) [2]
Density 1.18 g/cm3 (Predicted) [2]
Flash Point 74 °C (Predicted) [2]

Refractive Index

1.526 (Predicted)

[2]

InChl Key

VZKASTPCSIWJIIG-
UHFFFAOYSA-N

[4]

Spectroscopic Signature Analysis

While publicly available spectra for (6-Fluoropyridin-2-yl)methanamine are limited, its

structure can be unequivocally confirmed using standard spectroscopic techniques. The

following is an expert analysis of the expected spectral data, based on the compound's

structure and data from analogous molecules[5][6][7].

e 1H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the

aminomethyl protons and the three aromatic protons on the pyridine ring.

o Aromatic Region (6 6.5-8.0 ppm): Three signals are expected. The proton at C5 (para to

the fluorine) will likely appear as a triplet due to coupling with both the C4 and C3 protons.
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The protons at C3 and C4 will appear as doublets or doublet of doublets. The fluorine
atom will introduce additional long-range coupling (JHF), further splitting these signals.

o Aminomethyl Protons (-CHzNHz): A singlet or a broad singlet is expected around 6 3.8-4.0
ppm for the methylene (-CHz-) protons.

o Amine Protons (-NHz): A broad singlet, whose chemical shift is concentration and solvent-
dependent, is expected for the amine protons, typically in the & 1.5-2.5 ppm range.

e 13C NMR (Carbon NMR): The carbon spectrum will show six distinct signals.

o Aromatic Carbons (6 100-165 ppm): Five signals corresponding to the pyridine ring
carbons. The carbon bearing the fluorine (C6) will show a large one-bond carbon-fluorine
coupling constant (*JCF) and appear significantly upfield around 6 160-165 ppm. The
other carbons will show smaller two- and three-bond couplings to fluorine.

o Aliphatic Carbon (& ~45 ppm): One signal for the methylene carbon (-CHz-).
» IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

o N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm~1 region,
characteristic of a primary amine.

o C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm~1, while the
aliphatic C-H stretch of the methylene group will be just below 3000 cm~1.

o C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm~1 region are
characteristic of the pyridine ring.

o C-F Stretching: A strong, characteristic absorption band in the 1200-1250 cm~? region,
confirming the presence of the C-F bond.

e MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the
compound.

o Molecular lon (M*): A prominent peak is expected at m/z = 126, corresponding to the
molecular weight.
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o Fragmentation: A key fragmentation pattern would be the loss of the amino group (-NHz) to
give a fragment at m/z = 110, or the loss of the aminomethyl group (-CH2NH3) to give the
6-fluoropyridinium cation at m/z = 96.

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of (6-Fluoropyridin-2-yl)methanamine
involves the reduction of the corresponding nitrile, 6-fluoro-2-cyanopyridine. This precursor is
accessible from commercially available materials. Catalytic hydrogenation is a preferred
method due to its clean conversion and operational simplicity.

Experimental Protocol: Catalytic Hydrogenation of 6-
Fluoro-2-cyanopyridine

Causality: This protocol uses Raney Nickel, a highly active and cost-effective catalyst for nitrile
reduction. The use of ethanolic ammonia minimizes side reactions, such as the formation of
secondary amines, by providing a large excess of ammonia to compete with the product amine
for reaction with any intermediates.

Reactor Setup: To a 500 mL stainless steel autoclave, add 6-fluoro-2-cyanopyridine (12.2 g,
100 mmol) and ethanol (200 mL).

o Catalyst Addition: Carefully add Raney Nickel (approx. 2.5 g, ~20% by weight, as a 50%
slurry in water) to the solution under a nitrogen atmosphere.

o Ammonia Saturation: Cool the mixture to 0-5 °C and bubble ammonia gas through the
solution for 30 minutes until saturation is achieved.

o Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by
three purges with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

o Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by
observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

o Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
Purge the system with nitrogen.
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o Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney
Nickel catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL). Caution:
The Raney Nickel filter cake is pyrophoric and should not be allowed to dry. Quench it
carefully with water immediately after filtration.

 Purification: Concentrate the combined filtrate under reduced pressure to remove the
ethanol. The resulting crude oil can be purified by vacuum distillation to yield (6-
Fluoropyridin-2-yl)methanamine as a clear liquid.
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Caption: Synthesis workflow for (6-Fluoropyridin-2-yl)methanamine.

Chemical Reactivity and Derivatization
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The reactivity of (6-Fluoropyridin-2-yl)methanamine is dominated by its two key functional
groups: the primary amine and the activated fluoropyridine ring.

e Reactions of the Aminomethyl Group: The primary amine is a versatile nucleophile and a
base. It readily undergoes standard amine reactions such as:

o Acylation/Amide Formation: Reaction with acid chlorides, anhydrides, or carboxylic acids
(using coupling agents like EDC/HOBH) to form stable amides.

o Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

o Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

e Reactivity of the 6-Fluoropyridine Ring: The fluorine atom at the 2-position, along with the
ring nitrogen, strongly activates the C6 position towards nucleophilic aromatic substitution
(SNAr). Fluorine is an excellent leaving group in this context.[8] This allows for the
displacement of the fluoride ion by a variety of nucleophiles, a key strategy for building
molecular complexity.

o Displacement with O-nucleophiles: Reaction with alkoxides or phenoxides (e.g., sodium
methoxide, sodium phenoxide) yields the corresponding 6-alkoxy or 6-aryloxy-2-
aminomethylpyridines.

o Displacement with N-nucleophiles: Reaction with primary or secondary amines, often at
elevated temperatures, can replace the fluorine with a new amino substituent.[9]

o Displacement with S-nucleophiles: Thiolates can readily displace the fluoride to form 6-
thioether derivatives.
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Caption: Key reactivity pathways of (6-Fluoropyridin-2-yl)methanamine.

Applications in Medicinal Chemistry and Drug
Discovery

Fluorinated heterocycles are cornerstones of modern drug design, and (6-Fluoropyridin-2-
yl)methanamine is a prime example of a high-value building block.[10] The introduction of
fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase
binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of
the pyridine nitrogen, which can be critical for optimizing pharmacokinetic properties.[10]
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Case Study: Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

A compelling application of this scaffold is in the development of inhibitors for Lysyl Oxidase-
Like 2 (LOXL2), an enzyme implicated in the progression of fibrosis.[11] Dysregulation of
LOXL2 leads to excessive cross-linking of collagen and elastin in the extracellular matrix, a
hallmark of fibrotic diseases.

Researchers developed a series of potent and selective LOXLZ2 inhibitors based on a
substituted aminomethyl-pyridine core. The clinical candidate PAT-1251 incorporates a closely
related (4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy moiety.[11] In these structures, the
aminomethyl pyridine portion serves as a crucial pharmacophore that likely interacts with the
enzyme's active site. The strategic placement of substituents on the pyridine ring, enabled by
synthetic handles like the fluorine in (6-Fluoropyridin-2-YL)methanamine, is critical for
achieving potency and selectivity. This work underscores the value of this scaffold in generating
clinical candidates for challenging disease targets.
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Caption: Role of LOXL2 in fibrosis and its inhibition.

Safety, Handling, and Storage

As a research chemical, (6-Fluoropyridin-2-yl)methanamine requires careful handling by
trained professionals in a laboratory setting. While a specific, comprehensive safety profile is
not available, data from closely related fluorinated and chlorinated aminopyridines provide a
strong basis for safe handling protocols.[12][13][14][15]

e GHS Hazard Classification (Anticipated):

H302: Harmful if swallowed.

[¢]

[¢]

H315: Causes skin irritation.

o

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
o Precautions for Safe Handling:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[13]

o Personal Protective Equipment (PPE):
» Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

= Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of
contaminated gloves properly after use.[13]

= Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[12]

o Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly
after handling.[13]
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o Storage:
o Keep the container tightly closed.[13]

o Store in a cool, dry, and well-ventilated place away from incompatible materials and
sources of ignition.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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